
Pradefovir Mesylate
Übersicht
Beschreibung
Pradefovir mesylate is an orally administered small molecule compound that belongs to a novel series of phosphate and phosphonate prodrugs of adefovir. It is primarily used as a prodrug for Hepsera in treating hepatitis B virus (HBV) infections. This compound is designed to specifically target the liver, reducing risks to external tissues, especially the kidneys, while improving the therapeutic results of adefovir .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pradefovir mesylate is synthesized through a series of chemical reactions involving the formation of a cyclic phosphonate diester linkage. The synthesis involves the use of various reagents and catalysts under controlled conditions to ensure the stability and efficacy of the final product .
Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purification and validation. The process is designed to ensure high yield and purity of the compound, making it suitable for clinical applications .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Pradefovirmesylat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Die Verbindung wird durch Oxidation vermittelt durch Cytochrom P-450 (CYP) 3A4 aktiviert, das hauptsächlich in der Leber exprimiert wird .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit Pradefovirmesylat verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Bedingungen für diese Reaktionen werden sorgfältig kontrolliert, um die gewünschten chemischen Umwandlungen zu gewährleisten .
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus der Oxidation von Pradefovirmesylat gebildet wird, ist 9-(2-Phosphonylmethoxyethyl)adenin (PMEA), die aktive Form des Arzneimittels. Dieses Produkt zeigt eine potente anti-HBV-Aktivität .
Wissenschaftliche Forschungsanwendungen
Phase 2 Studies
In a Phase 2 study involving 242 patients across multiple countries, pradefovir demonstrated significant antiviral activity. The study reported:
- A 5.54 log reduction in HBV DNA levels at the highest dose (30 mg) after 48 weeks.
- 71% of patients achieved undetectable levels of HBV DNA compared to 36% in the control group receiving adefovir dipivoxil .
The safety profile was favorable, with no serious adverse events related to the treatment and most adverse events classified as mild .
Phase 3 Studies
Recent Phase 3 trials are ongoing to further evaluate the efficacy and safety of pradefovir in chronic hepatitis B patients. These studies involve a randomized control design comparing pradefovir to tenofovir disoproxil fumarate (TDF). The treatment duration is set for 144 weeks , with an interim analysis planned after the first 48 weeks . Early results suggest that pradefovir may lead to better clinical outcomes than TDF, especially in patients with prior ineffective treatments .
Safety Profile
This compound has shown a favorable safety profile in clinical trials. Most adverse events reported were mild (grade 1 or 2), and there were no significant differences in the rates of serious adverse events between pradefovir and comparator groups . The drug's liver-targeting mechanism significantly reduces nephrotoxicity risks, which are common with other antiviral treatments like adefovir dipivoxil .
Comparative Analysis with Other Antivirals
Feature | This compound | Adefovir Dipivoxil | Tenofovir Disoproxil Fumarate |
---|---|---|---|
Mechanism | Liver-targeted prodrug | Directly inhibits HBV polymerase | Directly inhibits HBV polymerase |
Nephrotoxicity Risk | Low | High | Moderate |
Log Reduction in HBV DNA | Up to 5.54 | Variable | Comparable |
Undetectable HBV DNA Rate | 71% at 30 mg | 36% | Higher |
Common Adverse Events | Mild | Mild to moderate | Mild |
Case Studies and Real-World Applications
Several case studies have highlighted the effectiveness of this compound in real-world settings. For instance, patients previously treated unsuccessfully with other antivirals exhibited marked improvements in viral load when switched to pradefovir therapy. These findings support its application as a second-line treatment option for difficult-to-treat populations .
Wirkmechanismus
Pradefovir mesylate is activated through oxidation mediated by cytochrome P-450 (CYP) 3A4, which is predominantly expressed in the liver. This activation allows for increased concentrations of the active drug, Hepsera, selectively in the liver. The compound inhibits the replication of HBV by targeting the viral polymerase, thereby reducing viral load and improving liver function .
Vergleich Mit ähnlichen Verbindungen
- Adefovir dipivoxil
- Tenofovir disoproxil fumarate
- Entecavir
- Lamivudine
Comparison: Pradefovir mesylate is unique in its ability to specifically target the liver, reducing nephrotoxicity and improving therapeutic outcomes compared to other similar compounds. Adefovir dipivoxil, for example, is associated with higher levels of nephrotoxicity, while this compound offers a safer alternative with enhanced liver-targeting properties .
Biologische Aktivität
Pradefovir mesylate is a liver-targeted prodrug of adefovir, a nucleoside/nucleotide analogue that exhibits antiviral activity against hepatitis B virus (HBV) DNA polymerase. Its design aims to enhance therapeutic efficacy while minimizing nephrotoxicity, a common adverse effect associated with adefovir dipivoxil. This article delves into the biological activity of this compound, examining its metabolic activation, clinical efficacy, and safety profile based on diverse research findings.
Metabolic Activation
Pradefovir undergoes metabolic activation primarily in the liver, where it is converted to its active form, 9-(2-phosphonylmethoxyethyl)adenine (PMEA), through the action of cytochrome P450 enzymes, particularly CYP3A4.
Enzyme Kinetics
The conversion of pradefovir to PMEA follows Michaelis-Menten kinetics. Key parameters from studies include:
- Michaelis constant () : 60 μM
- Maximum rate of metabolism : 228 pmol/min/mg protein
- Intrinsic clearance : 3.8 μL/min/mg protein
The role of CYP3A4 was confirmed through inhibition studies using ketoconazole, which significantly reduced PMEA formation, indicating that CYP3A4 is the predominant enzyme involved in this metabolic pathway .
Table 1: Enzyme Kinetics of Pradefovir Activation
Parameter | Value |
---|---|
60 μM | |
Maximum Rate of Metabolism | 228 pmol/min/mg protein |
Intrinsic Clearance | 3.8 μL/min/mg protein |
Phase 2 Studies
Several Phase 2 clinical trials have demonstrated the antiviral efficacy of pradefovir in patients with chronic hepatitis B:
- Study Design : Open-label, randomized, multiple-dose study involving 242 patients across various sites.
- Dosing Regimens : Patients received pradefovir at doses of 5, 10, 20, and 30 mg daily.
- Results :
Table 2: Efficacy Results from Phase 2 Studies
Treatment Group | HBV DNA Reduction (log10) | Undetectable HBV DNA (%) |
---|---|---|
Pradefovir (30 mg) | 5.54 | 71% |
Adefovir (10 mg) | 4.19 | 36% |
Comparison with Tenofovir Disoproxil Fumarate (TDF)
In a comparative study against TDF:
- Pradefovir doses of 30 mg, 45 mg, and 60 mg yielded comparable or superior reductions in HBV DNA levels after 24 weeks.
- HBeAg loss was observed more frequently in patients receiving higher doses of pradefovir compared to TDF .
Table 3: Comparison of Pradefovir and TDF Efficacy
Treatment Group | HBV DNA Reduction at Week 24 (log10 IU/mL) | HBeAg Loss (%) |
---|---|---|
Pradefovir (30 mg) | 5.40 | 12% |
Pradefovir (45 mg) | 5.34 | 6% |
TDF (300 mg) | 5.12 | 3% |
Safety Profile
Pradefovir has been shown to have a favorable safety profile compared to traditional therapies:
Eigenschaften
IUPAC Name |
9-[2-[[(2R,4S)-4-(3-chlorophenyl)-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN5O4P.CH4O3S/c18-13-3-1-2-12(8-13)14-4-6-26-28(24,27-14)11-25-7-5-23-10-22-15-16(19)20-9-21-17(15)23;1-5(2,3)4/h1-3,8-10,14H,4-7,11H2,(H2,19,20,21);1H3,(H,2,3,4)/t14-,28+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQUAHHUSMJUFV-HZPZRMRQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1COP(=O)(OC1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O.C1CO[P@@](=O)(O[C@@H]1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN5O7PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00211558 | |
Record name | Pradefovir Mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00211558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Pradefovir is activated through oxidation that is mediated by cytochrome P-450 (CYP) 3A4, which is predominantly expressed in the liver. In this way, it allows for increased Hepsera concentrations selectively in the liver. | |
Record name | Pradefovir mesylate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05478 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
625095-61-6 | |
Record name | 9H-Purin-6-amine, 9-[2-[[(2R,4S)-4-(3-chlorophenyl)-2-oxido-1,3,2-dioxaphosphorinan-2-yl]methoxy]ethyl]-, methanesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=625095-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pradefovir Mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625095616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pradefovir mesylate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05478 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pradefovir Mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00211558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PRADEFOVIR MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D5204ZSIX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.